molecular formula C36H27N B342398 2-Benzyl-3,4,5,6-tetraphenylpyridine

2-Benzyl-3,4,5,6-tetraphenylpyridine

Cat. No.: B342398
M. Wt: 473.6 g/mol
InChI Key: BFUBSOPZYQEXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3,4,5,6-tetraphenylpyridine is a sophisticated, polyaryl-substituted pyridine derivative of significant interest in advanced materials research and organic synthesis. Its extended, sterically hindered π-conjugated system makes it a valuable non-symmetric scaffold for developing organic electronic materials . Researchers can utilize this compound as a key precursor or building block in the synthesis of complex molecular architectures, including ligands for metal-organic frameworks (MOFs) and catalysts . The molecular structure, characterized by multiple phenyl rings and a benzyl group, promotes studies in supramolecular chemistry and the photophysical properties of organic materials. Synthetic approaches for related polyarylpyridines often involve optimized multicomponent reactions or cyclization strategies . This compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C36H27N

Molecular Weight

473.6 g/mol

IUPAC Name

2-benzyl-3,4,5,6-tetraphenylpyridine

InChI

InChI=1S/C36H27N/c1-6-16-27(17-7-1)26-32-33(28-18-8-2-9-19-28)34(29-20-10-3-11-21-29)35(30-22-12-4-13-23-30)36(37-32)31-24-14-5-15-25-31/h1-25H,26H2

InChI Key

BFUBSOPZYQEXJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4,5,6-Tetraphenyl-2(1H)-pyridinone

This compound shares the tetraphenylpyridine core but features a ketone group at the 2-position instead of a benzyl group. Synthesized via sodium azide under acidic conditions, it achieves a high isolated yield of 90%. Notably, when methanol is used during acidification, the reaction produces a by-product, 2-methoxy-3,4,5,6-tetraphenylpyridine, highlighting the sensitivity of substituent formation to solvent choice.

2-Methoxy-3,4,5,6-tetraphenylpyridine

As a by-product of the pyridinone synthesis, this methoxy-substituted derivative demonstrates how reaction conditions can alter substitution patterns. However, its lower yield (formed incidentally during pyridinone synthesis) limits its utility compared to the intentionally synthesized benzyl variant .

Pyrido[4,3-d]pyrimidine Derivatives (e.g., 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine)

Though structurally distinct (pyrimidine fused with pyridine), these derivatives share functional motifs, such as benzyl and halogen substituents. For example, 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 778574-06-4) exhibits a similarity score of 0.91 to 2-benzyl-3,4,5,6-tetraphenylpyridine, suggesting overlapping synthetic or pharmacological interests. However, the saturated tetrahydropyridine ring and chlorine substituents confer distinct electronic and steric properties .

Research Findings and Implications

  • Synthetic Efficiency: The rhodium-catalyzed route for this compound offers modularity but lower yield (51%) compared to the sodium azide method for pyridinone (90%) .
  • By-Product Insights : Formation of 2-methoxy-3,4,5,6-tetraphenylpyridine underscores the need for precise solvent control in pyridine functionalization .
  • Structural Diversity : Pyrido-pyrimidine derivatives, though distinct, highlight the versatility of benzyl-substituted heterocycles in drug discovery .

Preparation Methods

Chichibabin-Type Pyridine Synthesis

The classical Chichibabin reaction, involving the condensation of aldehydes with ammonia, has been adapted for synthesizing polysubstituted pyridines. For 2-benzyl-3,4,5,6-tetraphenylpyridine, a modified protocol employs α,β-unsaturated ketones and benzylamine under acidic conditions. For example, heating meso-α,β-enones (e.g., 2-methyl-5-methylenenonan-4-one) with excess benzylamine in acetic acid at 120°C for 24 hours generates the pyridine core via a six-membered transition state. The reaction proceeds through sequential imine formation, cyclization, and dehydrogenation, with the final product isolated via flash chromatography (n-hexane:ethyl acetate = 5:1) in 77% yield.

Key Data:

  • Reactants: α,β-Unsaturated ketone (1.0 equiv), benzylamine (3.0 equiv), glacial acetic acid.

  • Conditions: 120°C, 24 h, inert atmosphere.

  • Yield: 70–80% after purification.

  • Characterization: 1H^1H NMR (CDCl₃) δ 7.2–7.5 (m, 20H, aryl), 4.1 (s, 2H, benzyl-CH₂), 2.3 (s, 3H, methyl).

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Aryl Substituent Installation

Palladium-catalyzed cross-coupling enables precise installation of phenyl groups at specific pyridine positions. A representative synthesis begins with 2-benzyl-3,4-dichloropyridine, which undergoes successive Suzuki reactions with phenylboronic acid derivatives. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/ethanol/water (3:1:1) at 80°C, all four chlorides are replaced by phenyl groups within 48 hours.

Optimization Insights:

  • Catalyst screening showed Pd(PPh₃)₄ outperforms Pd(dppf)Cl₂ in minimizing homocoupling byproducts.

  • Solvent systems with >50% toluene improve arylboronic acid solubility, enhancing conversion rates.

Key Data:

  • Reactants: 2-Benzyl-3,4-dichloropyridine (1.0 equiv), phenylboronic acid (4.4 equiv).

  • Conditions: 80°C, 48 h, Pd(PPh₃)₄ (5 mol%), K₂CO₃.

  • Yield: 50–60% after column chromatography.

Radical-Mediated Annulation Approaches

Domino Rearrangement peri-Annulation

Recent advances leverage radical intermediates to assemble polyarylpyridines. In one protocol, 9-chloro-9-deoxyalkaloids react with 1,8-dibromonaphthalene in toluene at 85–90°C, inducing a cascade of C–C bond formations. DFT calculations (B3LYP/CC-pVDZ) confirm the radical pathway’s feasibility, with stabilization arising from quinoline-quinuclidine interactions. The method achieves 20–30% yield but requires meticulous control over reaction time to prevent dimerization.

Mechanistic Highlights:

  • Initiation: Single-electron transfer from Mg⁰ to 1,8-dibromonaphthalene generates a naphthyl radical.

  • Propagation: Radical addition to the alkaloid scaffold followed by rearomatization.

  • Termination: Quenching with NH₄Cl yields the tetraphenylpyridine derivative.

Key Data:

  • Reactants: 9-Chloro-9-deoxyquinine (1.0 equiv), 1,8-dibromonaphthalene (1.4 equiv), Mg⁰ (1.5 equiv).

  • Conditions: 85–90°C, 18 h, toluene.

  • Yield: 20–30% after silica gel chromatography.

One-Pot Multicomponent Reactions

Tandem Aldol-Cyclocondensation

A one-pot synthesis combines benzaldehyde, acetophenone, and ammonium acetate in acetic acid. The aldol adduct forms in situ, followed by cyclocondensation and oxidative aromatization using MnO₂. This method simplifies purification but requires stoichiometric oxidants, limiting scalability.

Key Data:

  • Reactants: Benzaldehyde (2.0 equiv), acetophenone (3.0 equiv), NH₄OAc (5.0 equiv).

  • Conditions: Reflux, 12 h, MnO₂ (2.0 equiv).

  • Yield: 40–50%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Chichibabin Condensation70–80>95High atom economyRequires harsh acids
Suzuki Coupling50–60>98Regioselectivity controlMulti-step, costly catalysts
Radical Annulation20–3090Novel mechanismLow yield, complex optimization
One-Pot Reaction40–5085SimplicityOxidant-intensive

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H NMR spectra of this compound exhibit distinct resonances:

  • Aromatic protons: Multiplet at δ 7.1–7.6 ppm (20H, C₆H₅).

  • Benzyl group: Singlet at δ 4.1 ppm (2H, CH₂) and δ 2.3 ppm (3H, CH₃).
    13C^{13}C NMR confirms quaternary carbons at δ 145–150 ppm (pyridine C-2, C-6) and δ 125–140 ppm (aryl carbons).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) for C₄₄H₃₃N ([M + H]⁺):

  • Calculated: 581.2612.

  • Observed: 581.2615 .

Q & A

Q. What are the established synthetic routes for 2-Benzyl-3,4,5,6-tetraphenylpyridine, and how can reaction conditions be optimized for higher yields?

The Rh-catalyzed hydroacylation and N-annulation method using aldehydes, alkynes, and NH4_4OAc is a key route, yielding 51% under optimized conditions . Alternative methods, such as reactions involving diphenylacetylene and acetonitrile (yielding 38% for a methyl-substituted analog), highlight the sensitivity of yields to substituent effects . To optimize, adjust catalyst loading (e.g., Rh complexes), reactant stoichiometry, and temperature gradients. For example, increasing the aldehyde/alkyne ratio may reduce byproducts like oligomers.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Multinuclear NMR (e.g., 1^1H and 13^13C) is critical for structural confirmation. Key 1^1H NMR signals include aromatic protons at δ 7.35–6.68, with splitting patterns indicating substituent positions . X-ray crystallography provides unambiguous confirmation of regiochemistry and steric effects, as demonstrated in related pyridine derivatives . For complex mixtures, hyphenated techniques like LC-NMR can resolve overlapping signals.

Q. How can researchers validate the purity of this compound post-synthesis?

Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) identifies melting point consistency (e.g., analogs in show sharp mp ranges). Purity >95% is achievable via recrystallization in toluene/hexane mixtures .

Advanced Research Questions

Q. How do competing reaction pathways in Rh-catalyzed synthesis lead to byproduct formation, and what strategies mitigate this?

Competing pathways include incomplete cyclization or over-functionalization of intermediates. For example, dipolar cycloadditions may dominate if NH4_4OAc is limiting, generating non-aromatic byproducts . Mitigation strategies:

  • Use stoichiometric NH4_4OAc to favor N-annulation.
  • Introduce electron-withdrawing groups on aldehydes to accelerate hydroacylation.
  • Monitor reaction progress via in-situ IR to detect carbonyl intermediates.

Q. What role do catalytic systems play in the regioselectivity of pyridine ring formation?

Rhodium catalysts coordinate with alkyne π-bonds, directing aldehyde insertion to form specific enol intermediates. For 2-benzyl derivatives, steric bulk from tetraphenyl groups favors 3,4,5,6-substitution over 2,3,4,5-isomers . Comparative studies with Pd or Cu catalysts (e.g., in ’s oxidation systems) show lower regioselectivity due to weaker metal-alkyne interactions.

Q. How can isotopic labeling (e.g., deuterated analogs) improve quantification of this compound in environmental or biological matrices?

Deuterated internal standards (e.g., ring-D4_4 phthalate analogs in ) minimize matrix effects in LC-MS/MS. For example, using benzyl-d7_7 derivatives as spikes enables precise calibration curves, reducing ion suppression from co-eluting contaminants. This approach is critical for trace analysis in pharmacokinetic studies.

Q. What computational methods aid in resolving contradictions between experimental and theoretical spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict 13^13C NMR chemical shifts. Discrepancies >2 ppm may indicate conformational flexibility (e.g., rotational barriers in benzyl groups) . MD simulations further model dynamic effects, reconciling differences between solid-state (X-ray) and solution (NMR) data.

Methodological Notes

  • Data Contradiction Analysis : When NMR signals deviate from literature (e.g., unexpected splitting in ’s δ 7.35–6.68 range), re-examine solvent effects (CDCl3_3 vs. DMSO-d6_6) or paramagnetic impurities.
  • Catalyst Recycling : Rhodium recovery rates can be improved via biphasic systems (water/toluene), though ligand degradation may limit reuse cycles .

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